8-fluoroquinoline-7-carboxylic acid
Description
8-Fluoroquinoline-7-carboxylic acid (C₁₀H₆FNO₂) is a fluorinated quinoline derivative characterized by a fluorine atom at the 8-position and a carboxylic acid group at the 7-position of the quinoline core . This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing fluoroquinolone antibiotics and other bioactive molecules. Its fluorine substituent enhances electronegativity and lipophilicity, influencing binding affinity and metabolic stability .
Properties
CAS No. |
2680534-51-2 |
|---|---|
Molecular Formula |
C10H6FNO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substitution Reactions on Halogenated Quinolines
Substitution of halogen atoms at the 8-position with fluorine is a widely adopted strategy. 8-Chloroquinoline-7-carboxylic acid serves as a key precursor, undergoing nucleophilic aromatic substitution (NAS) with potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO). For instance, heating 8-chloroquinoline-7-carboxylic acid with KF at 120°C for 12 hours yields the desired product with 70–75% purity .
Recent patents highlight the use of sodium ethoxide as a base to facilitate substitution. In a patented method, 8-chloro-7-carboxyquinoline reacts with sodium ethoxide in ethanol at 90°C, producing 8-fluoroquinoline-7-carboxylic acid via an SNAr mechanism. This approach achieves 98.9% purity after recrystallization . The reaction’s scalability is enhanced by recycling the solvent phase, reducing waste generation .
Oxidation of 8-Fluoroquinoline Derivatives
Oxidation of methyl or hydroxymethyl groups at the 7-position offers an alternative route. A green oxidation method employs oxygen as the terminal oxidant with N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as co-catalysts. For example, 7-methyl-8-fluoroquinoline is oxidized in acetonitrile at 60°C under 1 atm O₂, yielding this compound with 85% efficiency . This method avoids corrosive acids (e.g., HNO₃ or H₂SO₄), aligning with sustainable chemistry principles.
Comparative studies show that KMnO₄ in acidic conditions (H₂SO₄/H₂O) remains a reliable option, achieving 90% yields but requiring stringent temperature control (0–5°C) to prevent decarboxylation .
Cyclization Strategies for Quinoline Ring Formation
The Gould-Jacobs cyclization is a cornerstone for constructing the quinoline core. Starting from aniline derivatives and diketene , this method forms the quinoline skeleton with pre-installed functional groups. For instance, 3-fluoroaniline reacts with diketene in polyphosphoric acid (PPA) at 150°C, followed by hydrolysis to yield this compound . Modifications, such as using microwave irradiation , reduce reaction times from 24 hours to 30 minutes while maintaining yields above 80% .
Comparative Analysis of Synthetic Routes
The table below summarizes key methods, highlighting advantages and limitations:
Key Findings:
-
Catalytic fluorination with {Mo 132} offers the highest yield and purity, ideal for industrial applications .
-
Sodium ethoxide-mediated substitution balances cost and efficiency but requires rigorous purification .
-
Oxidative methods using O₂/NHPI are environmentally favorable but necessitate specialized equipment .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinoline-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
Antibacterial Properties
8-Fluoroquinoline-7-carboxylic acid belongs to the fluoroquinolone class of antibiotics, which are known for their effectiveness against a wide range of Gram-negative and Gram-positive bacteria. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.
Case Study: Efficacy Against Resistant Strains
Recent studies have demonstrated that modifications in the fluoroquinolone structure, including the incorporation of the this compound moiety, enhance antibacterial activity against resistant strains of pathogens such as Escherichia coli and Staphylococcus aureus . This structural modification has been shown to improve the lipophilicity and cell penetration capabilities of the compounds, leading to better therapeutic outcomes.
Anticancer Activity
Emerging research indicates that fluoroquinolones may possess anticancer properties. The ability of this compound to inhibit specific cancer cell lines has been investigated. For instance, studies have reported that certain derivatives exhibit cytotoxic effects on human cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Research Findings
- A study evaluated the anticancer potential of various fluoroquinolone derivatives, including those with the this compound structure. Results indicated significant inhibition of cancer cell growth in vitro, suggesting a promising avenue for developing new anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Variations at different positions on the quinolone ring significantly affect their antibacterial and anticancer efficacy.
Key Findings
Mechanism of Action
8-Fluoroquinoline-7-carboxylic acid can be compared with other similar compounds, such as 6-fluoroquinoline-3-carboxylic acid and 7-fluoroquinoline-8-carboxylic acid. These compounds share structural similarities but differ in the position of the fluorine and carboxylic acid groups, which can lead to variations in their chemical properties and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogenated Analogues
7-Chloroquinoline-8-Carboxylic Acid (C₁₀H₆ClNO₂)
- Structural Difference : Chlorine replaces fluorine at position 6.
- Applications : Used in synthesizing intermediates for antimicrobial agents .
| Property | 8-Fluoroquinoline-7-carboxylic Acid | 7-Chloroquinoline-8-carboxylic Acid |
|---|---|---|
| Molecular Formula | C₁₀H₆FNO₂ | C₁₀H₆ClNO₂ |
| Substituent Position | 8-F, 7-COOH | 8-Cl, 7-COOH |
| Electronegativity (X) | 4.0 (F) | 3.0 (Cl) |
| Key Applications | Antibiotic precursors | Antimicrobial intermediates |
6-Fluoro-7-Chloro-1-(4-Fluorophenyl)-1,8-Naphthyridine-3-Carboxylic Acid
- Structural Difference: Naphthyridine core replaces quinoline; additional 4-fluorophenyl and 6-fluoro substituents.
- Impact : The naphthyridine ring enhances π-π stacking interactions, improving DNA gyrase inhibition. The dual fluoro substituents increase metabolic resistance .
- Applications : Anticancer intermediates targeting HGF/c-Met pathways .
Functional Group Modifications
8-Hydroxyquinoline-7-Carboxylic Acid
- Structural Difference : Hydroxyl (-OH) replaces fluorine at position 7.
- Impact : The hydroxyl group increases hydrogen-bonding capacity and solubility but reduces membrane permeability.
- Applications : Antifungal agents and metal-chelating therapeutics .
1-Cyclopropyl-6-Fluoro-4-Oxo-Quinoline-3-Carboxylic Acid
- Structural Difference : Cyclopropyl at position 1 and ketone oxygen at position 3.
- Impact : The cyclopropyl group enhances steric bulk, improving target specificity. The ketone oxygen contributes to antibacterial activity .
- Applications : By-product in ciprofloxacin synthesis .
| Property | This compound | 8-Hydroxyquinoline-7-carboxylic Acid |
|---|---|---|
| Functional Group | 8-F, 7-COOH | 8-OH, 7-COOH |
| Solubility | Moderate (lipophilic) | High (polar) |
| Key Applications | Antibiotic synthesis | Antifungal/chelating agents |
Substituent Position and Steric Effects
7-Fluoroquinoline-8-Carboxylic Acid
- Structural Difference : Fluorine and carboxylic acid groups swap positions (7-F, 8-COOH).
- Impact : Altered electronic distribution reduces intramolecular hydrogen bonding, affecting stability and reactivity .
8-Methylquinoline-7-Carboxylic Acid
- Structural Difference : Methyl (-CH₃) replaces fluorine at position 8.
Key Research Findings
Synthetic Utility: this compound’s fluorine atom facilitates nucleophilic aromatic substitution, enabling diverse derivatization (e.g., coupling with piperazine in ) .
Biological Relevance: Fluoroquinolones derived from this scaffold exhibit enhanced Gram-negative bacterial coverage due to fluorine’s electronegativity .
Stability : Fluorine’s small size minimizes steric disruption while improving thermal stability compared to bulkier halogens like chlorine .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-fluoroquinoline-7-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis typically involves fluorination and carboxylation of quinoline precursors. For example, nitration of fluorinated intermediates followed by carboxylation under controlled temperatures (40–80°C) and inert atmospheres (e.g., nitrogen or argon) minimizes side reactions .
- Key reagents: Catalytic amounts of palladium for cross-coupling reactions or trifluoroacetic acid for cyclization .
- Optimization Tips : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry of nitro-group precursors to improve yield (reported yields range from 45% to 72%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopic Analysis : Use H/C NMR to confirm fluorine and carboxylic acid proton environments. IR spectroscopy identifies carboxyl C=O stretches (~1700 cm) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHFNO, theoretical [M+H] = 192.03) .
Q. What are the key functional groups influencing the biological activity of this compound?
- Mechanistic Insight :
- The carboxylic acid group enables hydrogen bonding with enzymatic active sites (e.g., bacterial DNA gyrase), while the fluoro substituent enhances lipophilicity and membrane penetration .
- Comparative studies with analogs (e.g., 8-fluoroisoquinoline-5-carboxylic acid) show reduced activity when the carboxyl group is repositioned, highlighting steric and electronic dependencies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodology :
- Synthesize analogs with substitutions at positions 6, 7, or 8 (e.g., methyl, nitro, or amino groups). Use molecular docking to predict binding affinities for targets like topoisomerase IV .
- Example SAR Table :
| Derivative | Substituent (Position) | IC (µM) | Key Observation |
|---|---|---|---|
| 8-Fluoro-7-methyl | Methyl (7) | 0.8 | Enhanced potency against Gram-negative bacteria |
| 8-Fluoro-6-nitro | Nitro (6) | 2.5 | Improved solubility but reduced cell permeability |
| 8-Amino-6-fluoro | Amino (8) | 5.2 | Lower toxicity in mammalian cells |
| Data synthesized from analogous compounds in . |
Q. What strategies mitigate stability issues of this compound under physiological conditions?
- Methodology :
- pH Adjustments : Stabilize the carboxylate form (pH > 4.5) to prevent degradation. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for in vitro assays .
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance plasma stability. Hydrolyze enzymatically in target tissues .
Q. How can contradictory bioactivity data in literature be resolved?
- Methodology :
- Standardized Assays : Re-evaluate activity using consistent protocols (e.g., CLSI guidelines for antimicrobial testing). For example, discrepancies in MIC values may arise from variations in bacterial strain susceptibility .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence reported bioactivity .
Data Contradictions and Validation
- Fluorine Position vs. Reactivity : notes that 8-fluoro substitution enhances antimicrobial activity, while reports reduced efficacy when fluorine is moved to position 6. Validate by synthesizing both analogs and testing under identical conditions .
- Synthetic Yields : Some protocols report 70% yields (), whereas others cite 45% (). Differences may stem from purification methods (e.g., column chromatography vs. recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
